RVX-2135 - 1253733-17-3

RVX-2135

Catalog Number: EVT-280621
CAS Number: 1253733-17-3
Molecular Formula: C23H29N3O4
Molecular Weight: 411.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RVX-2135 is a BET inhibitor, targeting BRD2/3/4.
Overview

RVX-2135 is a selective inhibitor of bromodomain and extraterminal domain proteins, particularly targeting Brd2, Brd3, Brd4, and BrdT. This compound has garnered attention in the field of cancer research due to its potential to modulate gene expression and inhibit the proliferation of cancer cells, especially in models of lymphoma driven by the Myc oncogene. It is characterized as an orally bioavailable small molecule that disrupts the interaction between bromodomain proteins and acetylated lysines on histones, thereby affecting transcriptional regulation.

Source

RVX-2135 was synthesized by Zenith Epigenetics Corp. and has been studied extensively for its anticancer properties. Research indicates that RVX-2135 can induce apoptosis in lymphoma cells both in vitro and in vivo, highlighting its therapeutic potential against various malignancies .

Classification

RVX-2135 belongs to a class of compounds known as bromodomain inhibitors. These inhibitors are designed to interfere with the function of bromodomain-containing proteins, which play crucial roles in gene transcription regulation by recognizing acetylated lysines on histones .

Synthesis Analysis

The synthesis of RVX-2135 involves several key steps, primarily focusing on the construction of its core structure that allows for selective inhibition of bromodomain proteins. The compound is derived from a series of synthetic pathways that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  2. Key Reactions: The synthetic route may involve coupling reactions, cyclization, and functional group modifications to achieve the desired molecular architecture.
  3. Purification: After synthesis, RVX-2135 is purified using techniques such as column chromatography to ensure high purity suitable for biological testing.

Technical details regarding specific reaction conditions (e.g., temperature, solvents) are often proprietary or not disclosed in public literature but are critical for optimizing yield and purity.

Molecular Structure Analysis

RVX-2135 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with bromodomains.

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: 306.36 g/mol
  • Structural Features: The compound features a central aromatic system that is essential for binding to the bromodomain pocket, along with nitrogen-containing heterocycles that enhance its solubility and bioavailability.

The three-dimensional conformation of RVX-2135 allows it to effectively mimic acetylated lysines, thereby competing with natural substrates for binding to bromodomains .

Chemical Reactions Analysis

RVX-2135 undergoes several important chemical interactions that contribute to its mechanism of action:

  1. Binding Affinity: It demonstrates high affinity for the bromodomains of target proteins, effectively displacing them from acetylated histones.
  2. Inhibition Mechanism: By inhibiting the binding of bromodomain proteins to chromatin, RVX-2135 alters transcriptional programs associated with cell proliferation and survival in cancer cells.
  3. Synergistic Effects: Studies have shown that RVX-2135 can work synergistically with other therapeutic agents (e.g., ATR inhibitors) to enhance apoptotic signaling pathways in cancer cells .
Mechanism of Action

The primary mechanism through which RVX-2135 exerts its effects is by inhibiting bromodomain-containing proteins from binding to acetylated lysines on histones:

  1. Displacement: RVX-2135 competes with acetylated histones for binding sites on bromodomain proteins.
  2. Transcriptional Regulation: This displacement leads to decreased recruitment of transcriptional coactivators, resulting in reduced expression of oncogenes such as Myc.
  3. Apoptosis Induction: The alteration in gene expression profiles triggers apoptotic pathways within malignant cells, leading to cell death .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: RVX-2135 is typically presented as a solid crystalline compound.
  • Solubility: It exhibits good solubility in organic solvents and moderate solubility in aqueous solutions.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may be sensitive to extreme pH or light exposure.
  • Reactivity: RVX-2135's reactivity is primarily governed by its ability to form non-covalent interactions (hydrogen bonds, hydrophobic interactions) with target proteins.

Relevant analyses such as melting point determination and spectral characterization (NMR, mass spectrometry) are essential for confirming the identity and purity of RVX-2135 during synthesis .

Applications

RVX-2135 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: Its primary application lies in oncology, particularly for treating hematological malignancies such as lymphoma where Myc plays a pivotal role.
  2. Research Tool: As a selective inhibitor of bromodomain proteins, RVX-2135 serves as a valuable tool for studying epigenetic regulation and transcriptional control mechanisms in various biological contexts.
  3. Combination Therapies: Ongoing studies are exploring its efficacy when used alongside other cancer therapies to enhance treatment outcomes .
Introduction to Epigenetic Modulation and RVX-2135

Epigenetic Dysregulation in Disease Pathogenesis

Epigenetic modifications—including DNA methylation, histone modifications, and non-coding RNA regulation—orchestrate gene expression without altering the DNA sequence itself. Aberrations in these mechanisms are hallmarks of cancer and inflammatory diseases. For example, global DNA hypomethylation coupled with localized promoter hypermethylation silences tumor suppressor genes in breast cancer and leukemia [2] [4]. Bromodomain-containing proteins act as "readers" of histone acetylation marks, recruiting transcriptional complexes to specific genomic loci. Dysregulation of these proteins, particularly those in the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4, BRDT), drives oncogene expression (e.g., MYC, BCL2) and sustains malignant phenotypes [2] [3]. The BET protein BRD4 facilitates RNA polymerase II activation by releasing P-TEFb from inhibitory complexes, directly enabling transcription of proliferation genes [3].

Bromodomain Proteins as Therapeutic Targets

BET proteins are evolutionarily conserved epigenetic interpreters with tandem bromodomains (BD1 and BD2) that bind acetylated lysine residues on histones H3 and H4. BRD4, the most extensively studied BET member, regulates super-enhancers governing oncogenes like MYC in lymphoma and breast cancer [3]. Non-BET bromodomains (e.g., in ATAD2, BAZ2A) also contribute to tumorigenesis; ATAD2 overexpression stabilizes MYC and correlates with poor prognosis in gastric and ovarian cancers [2]. The hydrophobic acetyl-lysine binding pocket of bromodomains presents a druggable site for small-molecule inhibition, disrupting pathogenic gene transcription [2] [3].

Role of Small-Molecule Inhibitors in Epigenetic Therapy

Small-molecule epigenetic inhibitors target "writer," "eraser," or "reader" proteins to reverse dysregulated gene expression. First-generation BET inhibitors (e.g., JQ1) demonstrated efficacy in hematologic malignancies but face limitations in solid tumors due to pharmacokinetic challenges and adaptive resistance [3] [7]. RVX-2135 exemplifies a next-generation inhibitor designed to enhance selectivity and oral bioavailability. Unlike DNA methyltransferase inhibitors (e.g., azacitidine) or histone deacetylase (HDAC) inhibitors (e.g., vorinostat), which induce genome-wide epigenetic changes, BET inhibitors like RVX-2135 target specific transcriptional networks [2] [4].

RVX-2135: Structural Classification and Pharmacological Category

RVX-2135 (C₂₃H₂₉N₃O₄; MW 411.5 g/mol) is a novel, orally bioavailable small-molecule inhibitor classified as a BET bromodomain antagonist. Its structure features a dihydrobenzo[g]indazole core—a scaffold optimized for potency against BET proteins [1] [7]. RVX-2135 exhibits >98% purity (HPLC) and stability in DMSO at -80°C for 6 months. Pharmacologically, it belongs to the "epigenetic reader inhibitor" category, disrupting BRD2/3/4/T interactions with acetylated histones [1].

Table 1: RVX-2135 Pharmacological Profile

PropertyValue
Molecular FormulaC₂₃H₂₉N₃O₄
Molecular Weight411.5 g/mol
Target ProteinsBRD2, BRD3, BRD4, BRDT
IC₅₀ (BRD4)0.44 µM
Solubility10 mM in DMSO
Purity>98% (HPLC)

Properties

CAS Number

1253733-17-3

Product Name

RVX-2135

IUPAC Name

2-(4-(2-Iisopropylamino)ethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one

Molecular Formula

C23H29N3O4

Molecular Weight

411.5

InChI

InChI=1S/C23H29N3O4/c1-13(2)24-7-8-30-21-14(3)9-16(10-15(21)4)22-25-18-11-17(28-5)12-19(29-6)20(18)23(27)26-22/h9-13,24H,7-8H2,1-6H3,(H,25,26,27)

InChI Key

ZXCSEHMIVFVIHL-UHFFFAOYSA-N

SMILES

CC1=C(OCCNC(C)C)C(C)=CC(C2=NC3=CC(OC)=CC(OC)=C3C(N2)=O)=C1

Solubility

Soluble in DMSO

Synonyms

RVX2135; RVX 2135; RVX-2135

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.